5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound “5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains an indole core, which is a significant heterocyclic system found in natural products and drugs . Indole derivatives have been found to play a main role in cell biology and have attracted increasing attention for their potential in treating various disorders .
Molecular Structure Analysis
The molecular formula of the compound is C21H14ClN3O2S . The structure includes a benzothiophenyl group, an indolyl group, and a pyrazole group, all connected by methylene bridges .Physical and Chemical Properties Analysis
The compound has a molecular weight of 407.873 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Heterocyclic Compound Synthesis and Application
Synthesis and Characterization : Research has been focused on the synthesis and characterization of heterocyclic compounds due to their potential in various applications, including medicinal chemistry and materials science. For instance, derivatives of pyrazole, a core component related to the specified compound, have been synthesized and analyzed for their structural and spectral properties, indicating their relevance in the development of new chemical entities with potential biological or physical properties (Jiang et al., 2012).
Cytotoxic Activity and Drug Development : Compounds containing benzothiophene and pyrazole structures have been explored for their cytotoxic activity against various cancer cell lines. The synthesis of chelating ligands with these moieties and their metal complexes has been studied for potential anticancer applications, demonstrating the importance of such structures in medicinal chemistry (Budzisz et al., 2010).
Optical and Electronic Properties : The electronic and optical properties of compounds incorporating pyrazole derivatives have also been investigated, highlighting their potential in the development of new materials for optical and electronic applications. For example, novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and studied for their non-linear optical properties, suggesting applications in optical limiting and photonics (Chandrakantha et al., 2013).
Mechanism of Action
Indole Derivatives
The compound contains an indole moiety, which is a prevalent structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Pyrazole Derivatives
The compound also contains a pyrazole moiety. Some pyrazole derivatives, such as 3-Methylpyrazole-5-carboxylic acid, have been found to be potent and selective inhibitors of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine .
Properties
IUPAC Name |
5-[[6-(7-chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2S/c22-16-3-1-2-14-9-19(28-20(14)16)13-5-4-12-6-7-25(18(12)8-13)11-15-10-17(21(26)27)24-23-15/h1-10H,11H2,(H,23,24)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJVVGJDTMKYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)C3=CC4=C(C=C3)C=CN4CC5=CC(=NN5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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